1-(6-cyclopropylpyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

Description

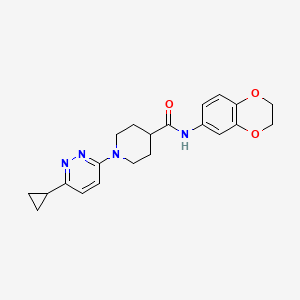

1-(6-cyclopropylpyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring three distinct structural motifs:

- A pyridazine ring substituted with a cyclopropyl group at position 4.

- A 2,3-dihydro-1,4-benzodioxin moiety linked via an amide bond to a piperidine ring.

- A piperidine-4-carboxamide backbone, which is common in bioactive molecules targeting enzymes or receptors.

For example, the 1,4-dioxane ring system (as in the benzodioxin group) is associated with antihepatotoxic activity in compounds like silybin, a flavonoid derivative . The piperidine carboxamide group may contribute to enzyme inhibition or receptor modulation, as seen in α-glucosidase inhibitors with analogous structural features .

Properties

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c26-21(22-16-3-5-18-19(13-16)28-12-11-27-18)15-7-9-25(10-8-15)20-6-4-17(23-24-20)14-1-2-14/h3-6,13-15H,1-2,7-12H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQFTQGOFBYZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-cyclopropylpyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 380.4 g/mol. The structural representation includes a piperidine core linked to a pyridazine and a benzodioxin moiety, which are known for their pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₆O₃ |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | N-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-5-ylamino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide |

| InChI Key | NSKLPBZBZREBGV-UHFFFAOYSA-N |

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neurological and gastrointestinal functions respectively. In vitro studies have demonstrated significant inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and gastric ulcers .

- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties, exhibiting moderate to strong activity against certain bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests potential applications in developing new antibiotics.

- Anticancer Potential : The structural components of the compound are associated with anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth through various pathways .

Study 1: Enzyme Inhibition Profile

A study evaluated the enzyme inhibition profile of the compound against AChE and urease. The results indicated that the compound displayed an IC50 value of 2.14 µM against AChE, significantly lower than the standard reference drug . This highlights its potential as a therapeutic agent in neurodegenerative diseases.

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, the compound was tested against five bacterial strains. Results showed that it had strong inhibitory effects on Salmonella typhi with an MIC value of 15 µg/mL, while demonstrating moderate activity against other strains .

Table 2: Biological Activity Summary

| Activity Type | Target | Result |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | IC50 = 2.14 µM |

| Enzyme Inhibition | Urease | IC50 = 1.21 µM |

| Antimicrobial Activity | Salmonella typhi | MIC = 15 µg/mL |

| Antimicrobial Activity | Bacillus subtilis | Moderate activity |

Comparison with Similar Compounds

Key Observations :

- The hydroxy-methyl substitution on the dioxane ring (as in 4g) enhances antihepatotoxic efficacy, suggesting that substituent polarity and steric effects are critical .

- The target compound’s cyclopropyl-pyridazine group may influence bioavailability or target selectivity compared to flavonoid-based analogs.

Enzyme Inhibitors with Piperidine or Amide Motifs

The piperidine-4-carboxamide group is structurally akin to α-glucosidase inhibitors, which competitively block carbohydrate hydrolysis. Examples include:

Key Observations :

- The amide bond in the target compound may mimic oligosaccharide structures, enabling competitive enzyme inhibition, as seen in α-glucosidase blockers .

- Substitution patterns (e.g., cyclopropyl on pyridazine) could alter binding affinity compared to simpler piperidine derivatives.

Predictive Modeling for Compound Properties

For example:

- Lipophilicity : Influenced by the benzodioxin and cyclopropyl groups.

- Bioactivity: Potential overlap with flavonoid-dioxane systems in hepatoprotection or piperidine-amide motifs in enzyme inhibition.

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

Methodological Answer: Optimization involves iterative adjustments to reaction parameters (temperature, solvent, catalyst) and purification techniques. For example:

- Stepwise Functionalization : Start with piperidine-4-carboxamide as the core. Introduce the 6-cyclopropylpyridazin-3-yl moiety via nucleophilic substitution or cross-coupling reactions, as seen in analogous piperidine derivatives .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for carboxamide bond formation, balancing reactivity and solubility.

- Purification : Employ column chromatography with gradients (e.g., ethyl acetate/hexane) and confirm purity via HPLC (≥95% purity threshold) .

Table 1 : Example Synthesis Parameters

| Step | Reaction Type | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Amide coupling | DMF | EDC/HOBt | 65–70 |

| 2 | Cyclopropane addition | THF | Pd(PPh₃)₄ | 50–55 |

Q. What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm piperidine ring conformation, cyclopropane integration, and benzodioxin aromaticity. For example, cyclopropane protons typically appear as multiplet signals at δ 0.5–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 422.18; observed = 422.19) .

- X-ray Crystallography : If single crystals are obtainable, use SHELXL (via SHELX suite) for refinement. SHELX’s robustness in handling small-molecule data ensures precise bond-length/angle measurements .

Q. What are the primary pharmacological targets for this compound?

Methodological Answer:

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to benzodioxin-containing ligands. Use radioligand displacement assays to quantify IC₅₀ values .

- Enzyme Inhibition : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ assays. The piperidine-carboxamide scaffold is common in kinase inhibitors .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding. Low bioavailability due to rapid hepatic clearance may explain in vivo inefficacy .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites. For example, oxidative demethylation of the benzodioxin moiety could alter target engagement .

- Dose-Response Refinement : Conduct PK/PD modeling to align dosing regimens with in vitro EC₅₀ values .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Fragment Replacement : Systematically modify the cyclopropylpyridazine or benzodioxin groups. For example:

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with activity. Validate models with leave-one-out cross-validation (LOO-CV) .

Table 2 : Example SAR Data for Analogues

| Substituent (R) | logP | IC₅₀ (nM) | Target |

|---|---|---|---|

| Cyclopropyl | 2.1 | 12.3 | 5-HT₂A |

| Methyl | 1.8 | 45.6 | 5-HT₂A |

| Trifluoromethyl | 2.9 | 8.9 | 5-HT₂A |

Q. How can polymorphism impact the compound’s crystallinity and solubility?

Methodological Answer:

- Screening Polymorphs : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) and analyze via PXRD. SHELXL refinement can distinguish between monoclinic vs. orthorhombic forms .

- Solubility Testing : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF). Amorphous forms often exhibit higher solubility but lower stability .

Q. What experimental designs are optimal for resolving conflicting thermodynamic stability data?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to evaluate temperature, pressure, and solvent effects on stability. For example, a 2³ factorial design identifies interactions between variables .

- DSC/TGA Analysis : Differential scanning calorimetry (DSC) detects melting points and glass transitions, while thermogravimetric analysis (TGA) quantifies decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.